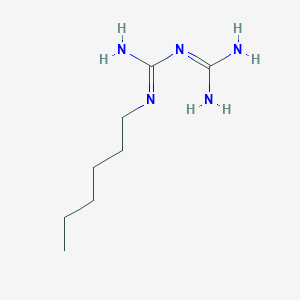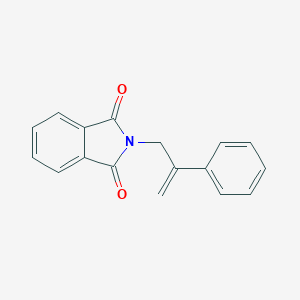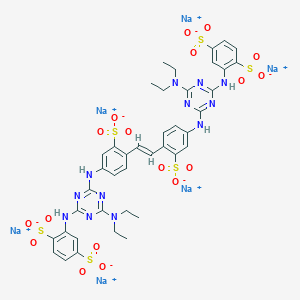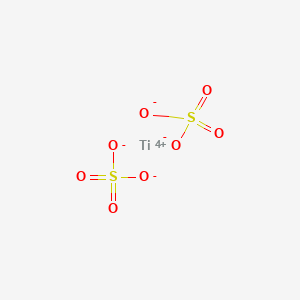
1-Methylcyclopentene
Übersicht
Beschreibung
1-Methylcyclopentene is an organic compound with the molecular formula C6H10. It is a derivative of cyclopentene, where a methyl group is attached to the first carbon of the cyclopentene ring. This compound is a colorless liquid with a characteristic odor and is used in various chemical reactions and industrial applications.
Wirkmechanismus
Target of Action
1-Methylcyclopentene is a compound that primarily targets the ethylene receptors in plants . Ethylene is a plant hormone that regulates various aspects of plant growth and development, including fruit ripening . By binding to these receptors, this compound can influence the plant’s response to ethylene .
Mode of Action
The interaction of this compound with its targets involves its binding to the ethylene receptors in a manner that blocks the effects of ethylene . This is achieved through the formation of an ethylene-receptor complex, resulting in delayed fruit ripening . The binding of this compound to the ethylene receptors is more favorable than that of ethylene itself, confirming its efficacy in inhibiting ethylene signaling .
Biochemical Pathways
The action of this compound affects the ethylene signaling pathway, which plays a crucial role in the ripening process of fruits . By inhibiting the perception of ethylene, this compound can delay the ripening process, thereby maintaining the quality of the fruit during storage . This includes delaying changes related to softening, color development, and the activities of cell wall degrading enzymes .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of ethylene responses, resulting in delayed fruit ripening . This can lead to an increase in shelf life, slower weight loss, increased fruit firmness, and reduced activities of cell wall degrading enzymes . On a molecular level, this compound suppresses the expression of biosynthesis enzymes/genes ACS 1 and ACO 1 and ACO 2, and inhibited expression of ETR1, ETR2, ETR5, ERSs, CTR1, EIN2A, EIL4 and ERFs gene .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of this compound, the duration of treatment, and the storage temperature can all impact the responses of fruit to this compound treatment . Optimal effects have been observed with a 1-MCP concentration of 1 μl/l, a treatment time of 12–24 h, and a storage temperature of 0 °C for temperate fruits or 20 °C for tropical fruits .
Vorbereitungsmethoden
1-Methylcyclopentene can be synthesized through several methods:
Thermal Reaction of Cyclohexanol or Cyclohexene: One common method involves the thermal reaction of cyclohexanol or cyclohexene. This process can yield this compound along with its isomers, 3-methylcyclopentene and 4-methylcyclopentene.
Dehydration of Cyclohexanol: Another method involves the dehydration of cyclohexanol to produce cyclohexene, which is then isomerized to form this compound.
Analyse Chemischer Reaktionen
1-Methylcyclopentene undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or ozone to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of this compound in the presence of a catalyst like palladium on carbon can yield 1-methylcyclopentane.
Substitution: It can undergo electrophilic addition reactions with halogens or hydrogen halides to form halogenated derivatives.
Common reagents used in these reactions include potassium permanganate for oxidation, palladium on carbon for hydrogenation, and halogens or hydrogen halides for substitution reactions. The major products formed depend on the type of reaction and the conditions used.
Wissenschaftliche Forschungsanwendungen
1-Methylcyclopentene has several applications in scientific research:
Biology: It serves as a probe molecule in various biological studies, particularly in understanding enzyme-substrate interactions.
Medicine: Research is ongoing to explore its potential use in drug synthesis and as an intermediate in the production of pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
1-Methylcyclopentene can be compared with other similar compounds such as:
Cyclopentene: The parent compound without the methyl group. It has similar reactivity but lacks the additional steric hindrance provided by the methyl group.
1-Methylcyclohexene: A six-membered ring analogue with a similar structure but different reactivity due to the larger ring size.
Methylenecyclopentane: Another isomer with a different arrangement of the double bond and methyl group.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity patterns and makes it suitable for various specialized applications .
Eigenschaften
IUPAC Name |
1-methylcyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-6-4-2-3-5-6/h4H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQUFXWBVZUTKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870755 | |
| Record name | 1-Methylcyclopent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693-89-0, 27476-50-2 | |
| Record name | 1-Methylcyclopentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylcyclopentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentene, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027476502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-METHYLCYCLOPENTENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64657 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methylcyclopent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylcyclopentene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.694 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYLCYCLOPENTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V03M1DZC9I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Q1: What is the molecular formula and weight of 1-Methylcyclopentene?
A1: this compound has the molecular formula C₆H₁₀ and a molecular weight of 82.14 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques including:
- IR Spectroscopy: This method can identify the presence of characteristic functional groups like the C=C double bond and C-H bonds. [, , , , ]
- ¹H NMR Spectroscopy: Provides information about the number and types of hydrogen atoms present in the molecule, revealing its structure. [, , , ]
- ¹³C NMR Spectroscopy: This technique offers insights into the carbon backbone of the molecule, including the types of carbon atoms and their connectivity. [, ]
Q3: How does this compound behave in cycloalkylation reactions with phenols?
A3: this compound acts as an alkylating agent in cycloalkylation reactions with phenols. The reaction typically requires a catalyst, such as KU-23, aluminum phenolate, or zeolite-containing catalysts. [, , , , ]
Q4: How does the selectivity for para- versus ortho-alkylation change with different catalysts in the reaction with phenol?
A5: The choice of catalyst significantly influences the regioselectivity of the cycloalkylation reaction. For example, KU-23 favors para-alkylation, while aluminum phenolate leads to a mixture of para- and ortho-alkylated products. []
Q5: Can this compound undergo oligomerization reactions?
A6: Yes, this compound can oligomerize in the presence of acidic catalysts like CF3SO3H or oxo acid derivatives. This reaction typically occurs after isomerization to this compound. []
Q6: Are there examples of metal halide catalysts being used with this compound?
A7: Yes, metal halides like AlEtCl2 can be used to catalyze oligomerization of this compound. In these cases, minimal isomerization to this compound is observed. []
Q7: What is known about the stability of this compound under high-pressure photochemical conditions?
A9: Under high-pressure photochemical conditions at specific wavelengths (184.9 nm), this compound undergoes fragmentation, producing compounds like 1- and 2-methyl-1,3-cyclopentadiene. []
Q8: Can this compound be used as a fuel additive?
A11: Research suggests that the presence of this compound in fuels can significantly influence soot formation and aromatic species generation during combustion. This finding indicates potential implications for its use as a fuel additive. []
Q9: How does this compound compare to other C5 ring-containing compounds in terms of its impact on soot formation?
A12: While this compound significantly impacts soot formation, cyclopentene demonstrates a more pronounced effect. This difference highlights the importance of the double bond position within the C5 ring structure. []
Q10: Have there been any computational studies on the tautomerism of methylenecyclopentane and this compound?
A13: Yes, DFT calculations have been employed to investigate the relative stabilities of methylenecyclopentane and this compound, indicating that this compound is the more stable tautomer. []
Q11: How do substituents impact the stability of methylenecyclopentane and this compound?
A14: Computational studies using Gibbs free energy calculations have shown that substituents like F, OH, CH3, NH2, CN, NO2, CHO, and CF3 generally increase the stability of both methylenecyclopentane and this compound. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

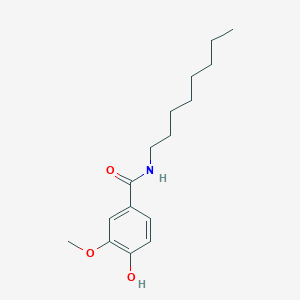

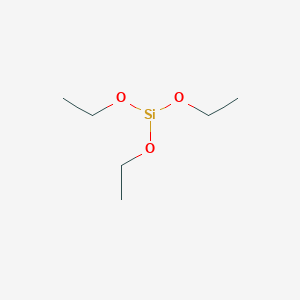
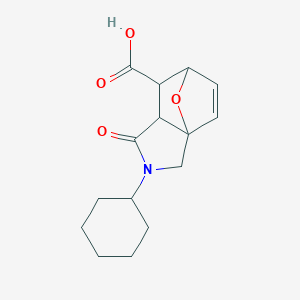
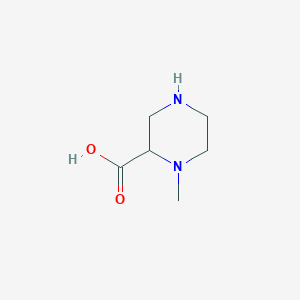
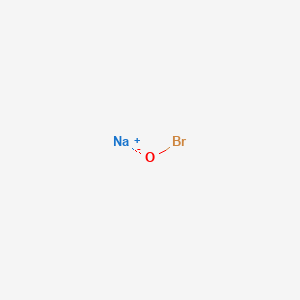
![Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]-](/img/structure/B36731.png)
